5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Description
5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that contains a triazole ring, a thiophene ring, and a phenyl ring
Properties
IUPAC Name |
3-(4,5-dibromothiophen-2-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3S2/c1-7-4-2-3-5-9(7)18-12(16-17-13(18)19)10-6-8(14)11(15)20-10/h2-6H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUYXGKENSNIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC(=C(S3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Thiol Introduction: The thiol group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The bromine atoms can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, organolithium reagents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiophene derivatives without bromine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the triazole ring is known to enhance the biological activity of many drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of 5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with biological macromolecules, while the thiophene and phenyl rings can participate in π-π interactions. These interactions can disrupt the normal function of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,5-dichloro-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4,5-difluoro-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
